3-Isoxazolecarbonyl chloride
Overview
Description
3-Isoxazolecarbonyl chloride is a chemical compound with the molecular formula C4H2ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Mode of Action
It’s known that isoxazole synthesis often employs cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . This could suggest that 3-Isoxazolecarbonyl chloride might interact with its targets through similar mechanisms.
Result of Action
Given the significance of isoxazole in drug discovery , it can be inferred that this compound may have a wide range of potential effects.
Action Environment
It’s worth noting that the synthesis of isoxazole often involves eco-friendly synthetic strategies , suggesting that environmental factors could potentially influence the action of this compound.
Preparation Methods
3-Isoxazolecarbonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isoxazole with thionyl chloride under reflux conditions. This reaction typically yields this compound with high purity . Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to convert isoxazole-3-carboxylic acid to this compound .
Chemical Reactions Analysis
3-Isoxazolecarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form isoxazole-3-carboxylic acid.
Cyclization Reactions: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are amides, esters, and isoxazole-3-carboxylic acid .
Scientific Research Applications
3-Isoxazolecarbonyl chloride has several scientific research applications:
Comparison with Similar Compounds
3-Isoxazolecarbonyl chloride is similar to other isoxazole derivatives such as isoxazole-5-carbonyl chloride and isoxazole-4-carbonyl chloride. it is unique in its specific reactivity and applications. Isoxazole-5-carbonyl chloride, for example, is used in different synthetic applications and has distinct biological activities . Other similar compounds include isoxazole-3-carboxylic acid and isoxazole-4-carboxylic acid, which differ in their functional groups and reactivity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it a valuable building block in scientific research and industrial applications.
Properties
IUPAC Name |
1,2-oxazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METIWKXXPOVGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451577 | |
Record name | 3-Isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-54-3 | |
Record name | 3-Isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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